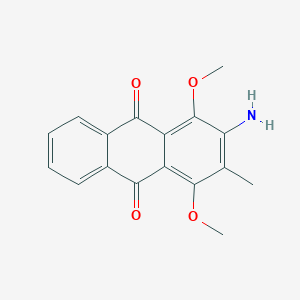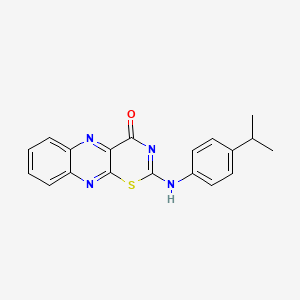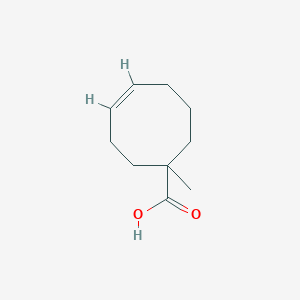
(Z)-1-methylcyclooct-4-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-methylcyclooct-4-enecarboxylic acid is an organic compound characterized by a cyclooctene ring with a carboxylic acid functional group and a methyl substituent at the first position. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-methylcyclooct-4-enecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to form the cyclooctene ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-methylcyclooct-4-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated ring.
Substitution: The methyl group or the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the carboxylic acid to acyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-methylcyclooctane.
Substitution: Formation of acyl halides or esters.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-methylcyclooct-4-enecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, such as drug development for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (Z)-1-methylcyclooct-4-enecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The cyclooctene ring’s conformation can also affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-enecarboxylic acid: Lacks the methyl group at the first position.
1-methylcyclooctane: Saturated analog without the double bond.
Cyclooct-4-en-1-ol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
(Z)-1-methylcyclooct-4-enecarboxylic acid’s unique combination of a cyclooctene ring, a carboxylic acid group, and a methyl substituent at the first position gives it distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4Z)-1-methylcyclooct-4-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-10(9(11)12)7-5-3-2-4-6-8-10/h2-3H,4-8H2,1H3,(H,11,12)/b3-2- |
InChI Key |
AWFXQAYCHJFYNN-IHWYPQMZSA-N |
Isomeric SMILES |
CC1(CCC/C=C\CC1)C(=O)O |
Canonical SMILES |
CC1(CCCC=CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


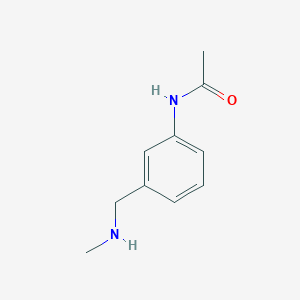
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
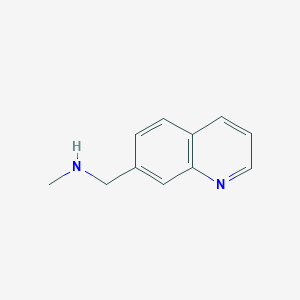
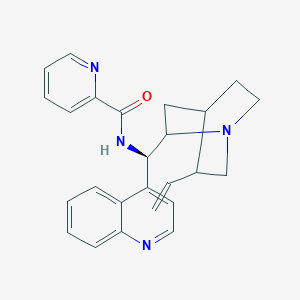
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)



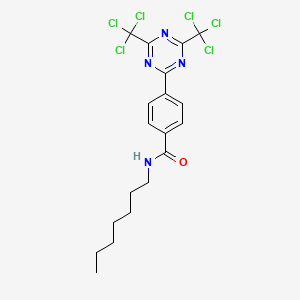
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)

